4-Bromo-2-(cyclopropylmethyl)thiophene
Description
4-Bromo-2-(cyclopropylmethyl)thiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 4-position and a cyclopropylmethyl group at the 2-position. The cyclopropylmethyl substituent introduces steric bulk and electronic effects due to the strained cyclopropane ring, which can influence reactivity and molecular interactions.
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
4-bromo-2-(cyclopropylmethyl)thiophene |
InChI |
InChI=1S/C8H9BrS/c9-7-4-8(10-5-7)3-6-1-2-6/h4-6H,1-3H2 |
InChI Key |
CAPJUHKRHLUTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
2.2 Reactivity and Functionalization
Electron Effects :
- The cyclopropylmethyl group in 4-Bromo-2-(cyclopropylmethyl)thiophene may donate electron density via conjugation, contrasting with electron-withdrawing substituents like the nitro group in 4-Bromo-2-(2-Nitroprop-1-Enyl)Thiophene .
- The chloromethyl group in 4-Bromo-2-(chloromethyl)thiophene is highly reactive in nucleophilic substitutions, whereas the cyclopropylmethyl group’s steric bulk may slow such reactions .
Synthetic Utility :
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